ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridopyridazine core, followed by the introduction of the difluorophenyl group and the ethyl ester functionality. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyridazine derivatives and compounds with difluorophenyl groups. Examples include:
Pyridopyridazine derivatives: Compounds with similar core structures but different substituents.
Difluorophenyl compounds: Molecules containing the difluorophenyl group but with different core structures.
Uniqueness
ETHYL 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18F2N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-[2-(3,5-difluoroanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4/c1-2-28-18(27)23-4-3-15-11(9-23)5-17(26)24(22-15)10-16(25)21-14-7-12(19)6-13(20)8-14/h5-8H,2-4,9-10H2,1H3,(H,21,25) |
InChI Key |
SINSPIKTMCKBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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